molecular formula C15H13N3O3 B5879418 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5879418
M. Wt: 283.28 g/mol
InChI Key: KLSSKMQRCSQKCI-UHFFFAOYSA-N
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Description

3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a heterocyclic compound that contains a pyridine and an oxadiazole ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell proliferation and survival. 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) levels. By inhibiting these enzymes, 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine may disrupt various signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders. In addition, 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit excellent electron-transporting properties, making it a promising material for electronic devices.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its potent antitumor activity against various cancer cell lines. 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit IC50 values in the nanomolar range, making it a promising drug candidate for the treatment of cancer. Another advantage of 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its excellent electron-transporting properties, making it a promising material for electronic devices. However, one of the limitations of 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is its limited solubility in water, which may hinder its bioavailability and limit its potential applications in medicinal chemistry.

Future Directions

There are several future directions for research on 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research could focus on the development of more efficient and scalable synthesis methods for 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. Another area of research could focus on the elucidation of the mechanism of action of 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, including its interactions with various enzymes and signaling pathways. Additionally, future research could focus on the development of new applications for 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in various fields, including medicinal chemistry, material science, and analytical chemistry.

Synthesis Methods

3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using different methods, including the reaction of 2,3-dimethoxybenzoylhydrazide with ethyl 2-chloro-5-pyridinecarboxylate in the presence of triethylamine. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2,3-dimethoxybenzoylhydrazide with 2-chloro-5-(chloromethyl)pyridine in the presence of potassium carbonate. The reaction mixture is heated at 100°C for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In material science, 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit excellent electron-transporting properties, making it a promising material for electronic devices. In analytical chemistry, 3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied as a potential fluorescent probe for the detection of metal ions and other analytes.

properties

IUPAC Name

5-(2,3-dimethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-12-7-3-6-11(13(12)20-2)15-17-14(18-21-15)10-5-4-8-16-9-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSSKMQRCSQKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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